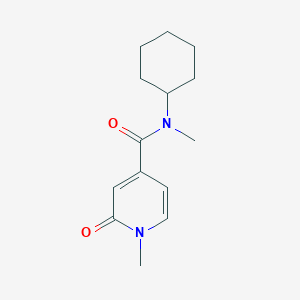![molecular formula C14H13ClN2O2 B7510754 N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510754.png)
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that are essential for B-cell survival and proliferation. By inhibiting BTK, N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to selectively inhibit BTK activity, without affecting other kinases in the same family. This selectivity is important because it reduces the risk of off-target effects and improves the safety profile of the drug. In preclinical studies, N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies, leading to tumor regression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide in lab experiments include its high selectivity for BTK, its ability to induce apoptosis and inhibit cell proliferation, and its promising preclinical results in B-cell malignancies. However, the limitations of using N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide in lab experiments include its relatively low solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the development of N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide and other BTK inhibitors. These include the evaluation of N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide in combination with other targeted therapies, the identification of biomarkers to predict response to BTK inhibition, and the development of more potent and selective BTK inhibitors. Additionally, the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases, is an area of active research and may provide new opportunities for the development of BTK inhibitors.
Synthesemethoden
The synthesis of N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide involves several steps, including the reaction of 3-chlorobenzylamine with 2-pyridinecarboxylic acid, followed by the addition of methyl isocyanate and subsequent purification steps. The final product is obtained as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to inhibit BTK activity and disrupt BCR signaling, leading to the induction of apoptosis and inhibition of cell proliferation.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-17-6-5-11(8-13(17)18)14(19)16-9-10-3-2-4-12(15)7-10/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTJNXVJPSKGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)


![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)



![Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
![N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide](/img/structure/B7510734.png)

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7510742.png)


![(4-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510759.png)